10-Ketovitamin D3

Description

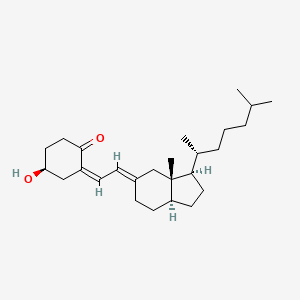

Structure

2D Structure

3D Structure

Properties

CAS No. |

95480-84-5 |

|---|---|

Molecular Formula |

C26H42O2 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2Z,4S)-2-[(2E)-2-[(3R,3aS,7aS)-3a-methyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,7a-hexahydro-1H-inden-5-ylidene]ethylidene]-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C26H42O2/c1-18(2)6-5-7-19(3)24-14-12-22-11-9-20(17-26(22,24)4)8-10-21-16-23(27)13-15-25(21)28/h8,10,18-19,22-24,27H,5-7,9,11-17H2,1-4H3/b20-8+,21-10-/t19-,22-,23+,24-,26+/m1/s1 |

InChI Key |

YXLJDOQKSXHDDA-HFFWFVFZSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CC(=CC=C3CC(CCC3=O)O)CC2)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(C/C(=C/C=C\3/C[C@H](CCC3=O)O)/CC2)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CC(=CC=C3CC(CCC3=O)O)CC2)C |

Synonyms |

10-keto-vitamin D3 10-ketocholecalciferol 10-ketovitamin D3 cholecalciferol-10-one |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 10 Ketovitamin D3 Analogs

Methodologies for Total Synthesis of 10-Ketovitamin D3 and 19-Nor-10-Ketovitamin D Derivatives

The total synthesis of this compound and its 19-nor derivatives often involves multi-step convergent strategies, where different parts of the molecule, typically the A-ring and the CD-ring systems, are synthesized separately before being coupled together.

One of the foundational approaches for synthesizing 19-nor-10-ketovitamin D derivatives was established in the early 1980s. For instance, the synthesis of 5(E)-19-nor-10-ketovitamin D3 has been reported, yielding a colorless solid with specific spectral characteristics. scite.ai The identification of these metabolites from sources like bovine rumen microbes spurred the development of synthetic routes to obtain these compounds in larger quantities for study. nih.gov These early syntheses were crucial in confirming the structure of the naturally occurring metabolites. nih.gov

The synthesis of 19-norvitamin D compounds, where the C-19 methylene (B1212753) group is absent, represents a significant class of vitamin D analogs. nih.gov The general synthetic scheme for many vitamin D analogs, which can be adapted for 10-keto derivatives, involves the coupling of an A-ring synthon with a CD-ring fragment. A common method is the Wittig-Horner reaction, which connects the two main parts of the molecule. mdpi.com For example, a phosphine (B1218219) oxide precursor of the A-ring can be coupled with a ketone of the CD-ring system, like the 25-hydroxy-protected Grundmann's ketone. mdpi.com

The synthesis of more complex analogs, such as those with modifications on the A-ring, also utilizes this convergent approach. For instance, the synthesis of 1α,2α/β,25-(OH)₃-19-nor-D₃ and their alkoxy derivatives starts from (-)-quinic acid to build the A-ring synthon, which is then coupled with the CD-ring. mdpi.com

| Compound | Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| 5(E)-19-nor-10-ketovitamin D3 | Partial Synthesis | Vitamin D3, Bovine Rumen Microbes | scite.ainih.gov |

| 19-nor-1α,25(OH)₂D₃ Analogs | Convergent Synthesis | A-ring phosphine oxide, Grundmann's ketone (CD-ring) | nih.govmdpi.com |

| A-Ring Modified 19-nor-Vitamin D Analogs | Convergent Route | (-)-Quinic acid (for A-ring), Wittig-Horner coupling | mdpi.com |

Approaches for the Synthesis of Novel 10-Keto-Vitamin D Analogs for Research Purposes

The quest for vitamin D analogs with specific biological activities has led to the development of various synthetic strategies to create novel 10-keto-vitamin D analogs. These approaches often focus on modifying the A-ring, the side-chain, or the triene system of the vitamin D scaffold.

A significant area of research has been the synthesis of C2-modified analogs. nih.gov The introduction of substituents at the C2 position of the A-ring has been shown to modulate the biological activity of vitamin D compounds. For example, 2α-substituted analogs have demonstrated increased binding affinity for the vitamin D receptor (VDR). nih.govacs.org The synthesis of these analogs often employs a convergent method where a modified A-ring phosphine oxide is coupled with the CD-ring ketone. nih.gov

Another approach involves modifications to the diene system of the 19-nor skeleton. Researchers have synthesized analogs where the diene is replaced with an amide bond, and the A-ring is substituted with a piperidine (B6355638) ring containing hydroxyl groups. mdpi.com This strategy involves synthesizing the A-ring synthon from a starting material like D-mannose and coupling it with a carboxylic acid derivative of the CD-ring. mdpi.com

The synthesis of D-ring modified analogs has also been explored to investigate structure-activity relationships. For example, C20-cyclopropyl-16-ene-1α,25-dihydroxyvitamin D₃ analogs have been prepared from a ketone intermediate, involving steps like the Wittig reaction to introduce the cyclopropyl (B3062369) group and an ene reaction to form the 16-ene unit. nih.gov

Palladium-catalyzed reactions have also been employed as a modern synthetic tool. For example, a one-pot tandem cyclization-coupling process involving an alkenyl zinc intermediate and a vinyl triflate has been used to construct the vitamin D triene system. This method offers an efficient and convergent route to various vitamin D analogs.

| Analog Type | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| C2-Alkylated 19-nor-Vitamin D₃ Analogs | Convergent Synthesis (Wittig-Horner) | Modification at C2 position of the A-ring to enhance VDR binding. | nih.govmdpi.com |

| Diene-Modified 19-nor-Vitamin D₃ Analogs | Convergent Synthesis | Replacement of the diene with an amide bond and a piperidine A-ring. | mdpi.com |

| D-Ring Modified Analogs (e.g., C20-cyclopropyl) | Multi-step synthesis from a ketone intermediate | Introduction of cyclopropyl and ene functionalities on the D-ring and side-chain. | nih.gov |

| General Vitamin D Analogs | Palladium-catalyzed tandem cyclization-coupling | Efficient one-pot construction of the triene system. |

Chemo-Enzymatic Synthesis Routes in Research

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. While specific examples for this compound are not extensively detailed in the provided search results, the principles of this approach are well-established in organic synthesis.

A general chemo-enzymatic strategy could involve using an enzyme, such as an alcohol dehydrogenase, to selectively oxidize a hydroxyl group on a vitamin D precursor to a ketone. For instance, an alcohol dehydrogenase from a microorganism like Micrococcus luteus could potentially be used to convert a hydroxyl group at the C-10 position to the corresponding keto group. rsc.org This enzymatic step would be followed by chemical modifications to complete the synthesis of the target analog.

Another enzymatic reaction that could be employed is the Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase. rsc.org This reaction could be used to introduce an ester functionality, which can then be chemically transformed in subsequent steps. The use of whole-cell biotransformation with recombinant E. coli expressing these enzymes has been shown to be effective for other complex molecules. rsc.org

The development of specific chemo-enzymatic routes for this compound analogs would be a valuable area of future research, potentially offering milder reaction conditions and higher selectivity compared to purely chemical methods.

Kinetic Studies of Synthesis and Degradation Pathways in Model Systems

Understanding the kinetics of the formation and degradation of this compound is crucial for its potential applications. Kinetic studies in model systems can provide insights into the stability of the compound and its metabolic fate.

The formation of 19-nor-10-ketovitamin D derivatives has been observed as a metabolic pathway for vitamin D3, D2, and 25-hydroxyvitamin D3 when incubated with bovine rumen microbes. nih.gov This suggests a microbially-driven synthesis pathway, and kinetic analysis of this process could reveal the rate of conversion and the factors influencing it. The conversion to the 19-nor-10-keto form is considered a unique pathway of vitamin D metabolism. nih.gov

The degradation of vitamin D compounds is influenced by factors such as heat, light, and oxygen. researchgate.net Kinetic studies on the thermal degradation of vitamin D3 have shown that it can be transformed into inactive forms at elevated temperatures. researchgate.netresearchgate.net While not specific to this compound, these studies provide a framework for understanding the stability of the vitamin D scaffold. The degradation process can involve isomerization to form products like pyrocalciferol (B91607) and isopyrocalciferol. researchgate.net

Kinetic analysis of vitamin D metabolism in vivo has been performed using compartment models. nih.gov These models can describe the flux and turnover rates of different vitamin D metabolites. nih.gov Similar kinetic modeling could be applied to understand the in vivo synthesis and clearance of this compound and its analogs, providing quantitative data on their metabolic stability.

Metabolic Pathways and Enzymatic Transformations of 10 Ketovitamin D3

Biosynthesis and Formation of 10-Ketovitamin D3 in Biological Systems

The generation of this compound and its derivatives has been observed in both microbial and mammalian systems, suggesting distinct biological roles and regulatory mechanisms.

A significant pathway for the formation of 10-ketovitamin D derivatives has been identified in microorganisms, particularly those found in the bovine rumen. researchgate.netnih.gov Research has demonstrated that incubating vitamin D precursors with bovine rumen microbes results in the production of unique metabolites. nih.gov

Key findings from these studies include:

Identified Metabolites : Three primary metabolites were isolated and identified following the incubation of vitamin D3, vitamin D2, and 25-hydroxyvitamin D3 with rumen microbes: 5(E)-19-nor-10-ketovitamin D3, 5(E)-19-nor-10-ketovitamin D2, and 5(E)-19-nor-10-keto-25-hydroxyvitamin D3, respectively. researchgate.netnih.govresearchgate.net

Method of Identification : The structures of these compounds were confirmed using techniques such as ultraviolet (UV) absorbance, mass spectrometry, and chemical reactivity analysis. nih.gov A characteristic feature of these derivatives is a UV absorbance maximum at 312 nm. nih.govresearchgate.net

Proposed Function : This microbial conversion of vitamin D and its metabolites into their 19-nor-10-keto forms is considered a unique metabolic pathway. researchgate.netnih.govresearchgate.net It is hypothesized that this process serves as a detoxification mechanism, inactivating the vitamin D compounds. researchgate.netnih.govresearchgate.net This is supported by the observation that parenteral administration of vitamin D is more toxic to cows than oral administration, as the latter allows rumen microbes to deactivate the compound. sci-hub.se

| Precursor | Microbial Metabolite | Reference |

|---|---|---|

| Vitamin D3 | 5(E)-19-nor-10-ketovitamin D3 | nih.gov |

| Vitamin D2 | 5(E)-19-nor-10-ketovitamin D2 | nih.gov |

| 25-hydroxyvitamin D3 | 5(E)-19-nor-10-keto-25-hydroxyvitamin D3 | nih.gov |

While first discovered in microbes, the synthesis of 10-keto vitamin D derivatives is not exclusive to them. Evidence points to the existence of metabolic pathways capable of producing these compounds in mammalian cells, particularly those of the immune system.

Phagocytic Cell Metabolism : Various phagocytic cells, including normal human blood monocytes and neutrophils, have been shown to metabolize 25-hydroxyvitamin D3 (25(OH)D3) into more polar metabolites. pnas.orgoup.comnih.gov

Cell Line Studies : Transformed hematopoietic cell lines, such as the human monoblastic U937 and promyelocytic HL-60 cells, also produce 19-nor-10-keto-25-hydroxyvitamin D3 from 25(OH)D3. pnas.orgoup.comnih.gov This metabolite was initially designated "peak III" in chromatographic analyses before its structure was fully identified. pnas.orgnih.gov

Other Mammalian Cells : In addition to immune cells, cultured dog kidney cells have been reported to metabolize 25(OH)D3 to this same 10-keto derivative. pnas.org

Initially, the production of 19-nor-10-keto-25-(OH)D3 in mammalian cells was also viewed as a step in a degradation pathway, given its limited classical vitamin D activity, such as stimulating intestinal calcium absorption or bone calcium mobilization. pnas.org

Microbial Metabolism of Vitamin D Precursors to 10-Ketovitamin D Derivatives

Catabolism and Degradation Mechanisms of this compound

The breakdown and inactivation of vitamin D metabolites are critical for preventing toxicity and maintaining mineral homeostasis. The catabolic pathways for this compound appear distinct from those of the principal active forms of vitamin D.

The cytochrome P450 enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) is the key enzyme responsible for the catabolism of the major vitamin D metabolites, 25(OH)D3 and the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govnih.govjcrpe.org This enzyme initiates an inactivation cascade, and its expression is tightly regulated. nih.govfrontiersin.org

While direct metabolism of this compound by CYP24A1 is not extensively detailed, studies show an interaction between 10-keto derivatives and this catabolic pathway:

Induction of CYP24A1 : Research has shown that 19-nor-10-keto-25-hydroxyvitamin D3 can induce the activity of the 25OHD3-24-hydroxylase (CYP24A1) enzyme in cultured human skin fibroblasts. oup.com However, its potency in inducing this enzyme was found to be approximately 1/50th that of 1,25(OH)2D3. oup.com This suggests that while it is less potent than the main active hormone, this compound can still upregulate the primary vitamin D catabolic machinery.

The formation of the 10-keto structure itself is considered a primary inactivation and detoxification step, particularly in the context of microbial metabolism. nih.govresearchgate.net For mammalian systems, this conversion is also regarded as part of a degradation pathway. pnas.org

Beyond enzymatic conversion, thermal degradation can also lead to keto-derivatives. Thermo-oxidative analysis shows that vitamin D3 degradation can proceed through the formation of 1-hydroxy-vitamin D3 and its subsequent dehydration to 1-keto-vitamin D3. researchgate.net At higher temperatures, thermal isomerization can produce other degradation products like pyrocalciferol (B91607) and isopyrocalciferol. researchgate.net While not a biological pathway, this highlights the chemical susceptibility of the vitamin D structure to form keto-products.

The primary catabolic pathway for the main vitamin D metabolites, initiated by CYP24A1, ultimately leads to the formation of calcitroic acid, which is the major excretory product. acs.org The pathway involving this compound represents an alternative route that appears to bypass this multi-step oxidative side-chain cleavage process.

Role of Cytochrome P450 Enzymes (e.g., CYP24A1) in this compound Metabolism

Comparative Metabolic Fates with Other Vitamin D Metabolites

The metabolic fate of this compound differs significantly from the classical vitamin D activation and catabolism pathway. The primary pathway is a sequential process designed to produce a potent hormone and then tightly regulate its levels, whereas the 10-keto pathway appears to be a more direct route to inactivation.

The canonical vitamin D pathway involves:

Activation Step 1 (Liver) : Vitamin D3 is hydroxylated by the enzyme CYP2R1 at the C-25 position to form 25(OH)D3, the main circulating form. nih.govnih.gov

Activation Step 2 (Kidney) : 25(OH)D3 is hydroxylated by CYP27B1 at the C-1α position to produce the hormonally active 1,25(OH)2D3. nih.govnih.gov

Catabolism (Kidney and Target Tissues) : 1,25(OH)2D3 and 25(OH)D3 are inactivated by the enzyme CYP24A1, which hydroxylates the side chain at the C-24 position. nih.govnih.gov This initiates a series of oxidative steps leading to the formation of excretory products like calcitroic acid. acs.orgnih.gov

In contrast, the this compound pathway represents a fundamentally different metabolic event, characterized by modification of the A-ring of the secosteroid structure rather than the side chain. This pathway has been identified primarily in microbes and certain mammalian immune cells and is largely considered a detoxification or inactivation route. nih.govpnas.org

| Metabolic Feature | Classical Pathway (1,25(OH)2D3) | This compound Pathway |

|---|---|---|

| Primary Purpose | Hormonal activation followed by regulated catabolism | Inactivation / Detoxification nih.govpnas.org |

| Key Enzymes | CYP2R1, CYP27B1 (activation); CYP24A1 (catabolism) nih.govnih.gov | Enzymes largely uncharacterized in mammals; present in rumen microbes nih.gov |

| Primary Site of Metabolism | Liver, Kidney, Target Tissues nih.govnih.gov | Rumen (microbial); Phagocytic cells (mammalian) nih.govpnas.org |

| Key Structural Modification | Hydroxylation at C-25, C-1α, and C-24 (side chain) nih.govnih.gov | Formation of a keto group at C-10 and loss of C-19 (A-ring) nih.gov |

| Primary End Product | Calcitroic acid (excretory product) acs.org | This compound derivatives (inactive metabolites) nih.gov |

Molecular and Cellular Mechanisms of Action of 10 Ketovitamin D3 and Analogs

Receptor Binding and Ligand-Protein Interactions

The initial and most critical step in the mechanism of action of 10-Ketovitamin D3 involves its interaction with specific proteins that recognize and bind to it. These interactions determine the compound's bioavailability and its ability to initiate a cellular response.

Interaction with the Vitamin D Receptor (VDR) and Binding Affinity Studies

The primary mediator of the genomic actions of vitamin D compounds, including this compound and its analogs, is the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily. nih.govmdpi.com The VDR functions as a ligand-activated transcription factor, meaning it requires binding to a specific molecule (a ligand) like this compound to become active and regulate gene expression. mdpi.com

The VDR possesses a ligand-binding pocket (LBP) within its ligand-binding domain (LBD) that accommodates vitamin D metabolites. mdpi.com The binding of a ligand to this pocket induces a conformational change in the VDR, a crucial step for its subsequent actions. mdpi.com Studies on vitamin D analogs have revealed varying binding affinities for the VDR. For instance, the analog MART-10, a 19-nor-2α-(3-hydroxypropyl)-1α,25(OH)2D3, has been shown to possess a high binding affinity for the VDR, comparable to that of the natural active form of vitamin D3, 1α,25(OH)2D3. nih.govnih.gov Another analog, MART-11, exhibited a significantly lower binding affinity, at only 3% of that of 1α,25(OH)2D3. nih.gov The specific structural features of these analogs influence how they fit into the VDR's binding pocket, thereby determining the strength of the interaction.

| Compound | Relative VDR Binding Affinity (%) |

| 1α,25(OH)₂D₃ | 100 |

| MART-10 | 100 |

| MART-11 | 3 |

This table summarizes the relative binding affinities of selected vitamin D analogs to the Vitamin D Receptor (VDR), with 1α,25(OH)₂D₃ as the reference compound.

Heterodimerization with Retinoid X Receptors (RXR) and Co-regulator Recruitment

Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). nih.govmdpi.commdpi.com This VDR-RXR heterodimer is the primary functional unit that binds to DNA and regulates gene transcription. nih.govtaylorandfrancis.comqiagen.com The interaction between VDR and RXR is a critical step in the signaling pathway, and the specific regions of the VDR involved in this dimerization include helices 9 and 10 and the loop between helices 8 and 9. mdpi.commdpi.com

The formation of the VDR-RXR heterodimer on DNA creates a surface for the recruitment of other proteins known as co-regulators. mdpi.com In the absence of a ligand, the VDR is often associated with co-repressor proteins that inhibit gene transcription. mdpi.com Ligand binding causes the release of these co-repressors and promotes the recruitment of co-activator proteins. mdpi.comnih.gov These co-activators, such as members of the steroid receptor coactivator (SRC) family, possess enzymatic activity (e.g., histone acetyltransferase activity) that modifies chromatin structure, making the DNA more accessible for transcription. nih.gov The recruitment of co-activators to the VDR-RXR complex is essential for the activation of target gene expression. kanker-actueel.nl

Binding to Vitamin D Binding Protein (DBP) and Implications for Bioavailability Studies

In the bloodstream, vitamin D and its metabolites are primarily transported bound to the Vitamin D Binding Protein (DBP). mdpi.commedicaljournals.se DBP is a serum protein that has a high affinity for vitamin D compounds, with over 99% of circulating 25(OH)D₃ and 1,25(OH)₂D₃ being bound to it. frontiersin.org This binding has significant implications for the bioavailability of vitamin D analogs, as only the unbound or "free" fraction is thought to be readily available to enter cells and interact with the VDR. frontiersin.org

| Compound | Kd for DBP (μM) | Relative DBP Binding Affinity |

| 1α,25(OH)₂D₃ | 0.67 | 1 |

| MART-10 | 17.5 | ~1/25th of 1α,25(OH)₂D₃ |

This table presents the dissociation constant (Kd) for the binding of 1α,25(OH)₂D₃ and MART-10 to Vitamin D Binding Protein (DBP), indicating the lower affinity of MART-10 for DBP.

Gene Regulation and Transcriptional Modulation

The ultimate consequence of this compound and its analogs binding to the VDR is the regulation of gene expression. This process is highly specific and results in the modulation of a diverse array of genes involved in various cellular processes.

Transcriptional Control via Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer exerts its control over gene expression by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.govnih.govtaylorandfrancis.com VDREs are typically located in the promoter or enhancer regions of target genes. nih.govnih.gov The binding of the VDR-RXR complex to a VDRE initiates the assembly of the transcriptional machinery, leading to either the activation or repression of gene transcription. taylorandfrancis.comnih.gov

The structure of the VDRE itself can influence the binding of the VDR-RXR heterodimer. embopress.org Furthermore, the presence of other transcription factors and co-regulators can also modulate the transcriptional response. nih.gov The interaction between the VDR-RXR complex and VDREs is a cornerstone of the genomic actions of vitamin D compounds, providing a direct link between the presence of the ligand and the regulation of specific genes. nih.gov

Regulation of Specific Gene Expression Profiles (e.g., p21, p27, MMP-9, E-cadherin, N-cadherin)

The transcriptional control exerted by this compound and its analogs leads to changes in the expression of a variety of genes that play critical roles in cellular function. These include genes involved in cell cycle control, cell adhesion, and tissue remodeling.

p21 and p27: The cyclin-dependent kinase inhibitors p21 and p27 are key regulators of the cell cycle, and their expression can be upregulated by vitamin D analogs. nih.govencyclopedia.pubnih.gov This upregulation is a crucial mechanism by which these compounds can induce cell cycle arrest, typically in the G1 phase. nih.govencyclopedia.pub The promoters of the genes encoding p21 (CDKN1A) and p27 (CDKN1B) contain functional VDREs, allowing for their direct transcriptional regulation by the VDR. encyclopedia.pubnih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process that is important in tissue remodeling and cancer metastasis. researchgate.net Some vitamin D analogs, such as MART-10, have been shown to repress the activity and secretion of MMP-9. nih.govresearchgate.net

E-cadherin and N-cadherin: Cadherins are cell adhesion molecules that are crucial for maintaining tissue integrity. E-cadherin is typically expressed in epithelial cells, while N-cadherin is often associated with a more mesenchymal phenotype and increased cell motility. nih.govnih.govfrontiersin.org Vitamin D analogs have been shown to induce a "cadherin switch" in some cancer cells, leading to the upregulation of E-cadherin and the downregulation of N-cadherin. nih.gov This shift is associated with a less invasive and migratory phenotype. nih.gov The regulation of E-cadherin expression can be influenced by the VDR. nih.gov

| Gene | Function | Effect of Vitamin D Analogs |

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation encyclopedia.pubnih.gov |

| p27 (CDKN1B) | Cell cycle inhibitor | Upregulation nih.govoncotarget.commdpi.comcore.ac.uk |

| MMP-9 | Extracellular matrix degradation | Repression nih.govresearchgate.net |

| E-cadherin | Cell adhesion (epithelial marker) | Upregulation nih.govfrontiersin.orgnih.govresearchgate.netcellsignal.com |

| N-cadherin | Cell adhesion (mesenchymal marker) | Downregulation nih.govnih.govbu.edusmw.ch |

This table summarizes the effects of vitamin D analogs on the expression of key genes involved in cell cycle regulation, tissue remodeling, and cell adhesion.

Chromatin Remodeling and Epigenomic Effects

The biological activity of vitamin D compounds, including this compound and its analogs, is intrinsically linked to their ability to modulate gene expression. A key mechanism in this regulation is the remodeling of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. The vitamin D receptor (VDR), upon binding to its ligand, such as the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), interacts with the epigenome at multiple levels. nih.gov

The VDR does not act in isolation but forms a heterodimer with the retinoid X receptor, which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. nih.gov This binding initiates a cascade of events leading to chromatin remodeling. The liganded VDR recruits a host of coactivator and corepressor proteins. nih.gov These coregulatory proteins, in turn, are associated with enzymes that modify chromatin structure, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). nih.govresearchgate.net These enzymes catalyze post-translational modifications of histone proteins, including acetylation, methylation, phosphorylation, and ubiquitination, which alter the accessibility of DNA to the transcriptional machinery. nih.govresearchgate.netmdpi.com

Genome-wide analyses have indicated that the VDR predominantly binds to loci of open chromatin. nih.gov Following treatment with 1,25(OH)2D3, chromatin accessibility is further increased at a significant portion of these sites. nih.gov For instance, in human monocytes, 1,25(OH)2D3 has been shown to modulate chromatin accessibility at thousands of loci, with maximal opening observed after 24 hours. nih.gov Interestingly, these studies also revealed that the chromatin-organizing protein CTCF can be affected by 1,25(OH)2D3, suggesting an additional layer of epigenomic regulation. nih.gov

Furthermore, there is evidence that vitamin D ligands can influence DNA methylation, another critical epigenetic mechanism. nih.gov DNA methylation typically occurs at CpG islands in gene promoters and is associated with gene silencing. nih.govresearchgate.net Studies have shown that 1,25(OH)2D3 can induce DNA demethylation at the promoters of specific genes, such as E-cadherin in breast cancer cells, leading to their re-expression. nih.gov While the precise mechanisms are still under investigation, both passive demethylation through successive rounds of DNA replication and active, more rapid demethylation processes have been suggested. nih.gov

Intracellular Signaling Pathway Modulation

This compound and its analogs exert profound effects on fundamental cellular processes, including proliferation, differentiation, and apoptosis, primarily through the modulation of intracellular signaling pathways. These compounds are known to be potent inhibitors of proliferation and inducers of differentiation in various cell lines, particularly in the context of cancer. ontosight.ainih.gov

The antiproliferative actions of vitamin D compounds are often mediated by inducing cell cycle arrest. nih.gov This involves the regulation of key cell cycle proteins. The VDR signaling pathway can upregulate cell cycle inhibitors like p21, which in turn suppresses the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. imrpress.com

In addition to halting proliferation, these compounds can drive cells towards a more differentiated state. A classic example is the ability of vitamin D analogs to induce the differentiation of myeloid leukemia cells (such as HL-60 and THP-1) into macrophage-like cells. nih.govmdpi.com This differentiation is a hallmark of their potential as therapeutic agents in certain cancers. nih.gov

Furthermore, this compound and its analogs can trigger apoptosis, or programmed cell death, in cancer cells. mdpi.com The induction of apoptosis often involves the mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. mdpi.commdpi.com These compounds can suppress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic proteins such as Bax and Bak. mdpi.commdpi.com This shift in the balance between pro- and anti-apoptotic factors leads to the release of cytochrome c from the mitochondria, activating the caspase cascade that culminates in cell death. mdpi.com The tumor suppressor protein p53 also plays a role, as it can be activated to transcribe pro-apoptotic genes. mdpi.comactaorthop.org

The following table summarizes the effects of vitamin D analogs on these cellular processes in various cell lines.

| Cell Line | Compound | Effect | Signaling Pathway/Proteins Involved |

| HL-60 (Human Leukemia) | 19-nor-1α,25(OH)2D2 | Induction of differentiation | Not specified |

| PC-3 (Prostate Cancer) | MART-10 | Inhibition of proliferation | Not specified |

| MCF-7 (Breast Cancer) | MART-10 | Inhibition of proliferation | Not specified |

| MDA-MB-231 (Breast Cancer) | 1α,25(OH)2D3, MART-10 | Repression of migration and invasion | Cadherin switching (upregulation of E-cadherin, downregulation of N-cadherin), downregulation of P-cadherin |

| RIN-m (Pancreatic Neuroendocrine Tumor) | 1α,25(OH)2D3, MART-10 | Attenuation of migration and invasion | Downregulation of Snail family transcriptional repressors 1 and 2, fibronectin, and neuropilin 1 |

This table is generated based on available data and may not be exhaustive.

The metastatic spread of cancer cells is a major cause of mortality, and it involves the complex processes of invasion and migration. Vitamin D compounds, including analogs of this compound, have demonstrated the ability to counteract these processes in various cellular models. nih.govresearchgate.netresearchgate.net

A key mechanism by which these compounds inhibit invasion and migration is through the modulation of the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities. Vitamin D analogs can suppress EMT by inducing a "cadherin switch," which involves the upregulation of E-cadherin and the downregulation of N-cadherin. nih.govresearchgate.net E-cadherin is a crucial protein for maintaining cell-cell adhesion in epithelial tissues, and its loss is a hallmark of EMT. By restoring E-cadherin expression, these compounds can enhance cellular adhesion and reduce the invasive potential of cancer cells. nih.gov

Furthermore, the expression of transcription factors that drive EMT, such as Snail, Slug, Zeb1, and Twist, can be inhibited by vitamin D analogs. researchgate.net For example, the analog MART-10 has been shown to repress the expression of these factors in triple-negative breast cancer cells. researchgate.net

The degradation of the extracellular matrix (ECM) is another critical step in cancer cell invasion. This process is mediated by enzymes such as matrix metalloproteinases (MMPs). Vitamin D analogs have been found to downregulate the activity of MMPs, such as MMP-9, thereby impeding the ability of cancer cells to break through the surrounding tissue. researchgate.net

The table below provides examples of the effects of vitamin D analogs on invasion and migration in specific cell models.

| Cell Line | Compound | Effect on Invasion/Migration | Key Molecular Targets |

| MDA-MB-231 (Triple-Negative Breast Cancer) | MART-10 | Repression of migration and invasion | Upregulation of E-cadherin; Downregulation of N-cadherin, P-cadherin, Zeb1, Zeb2, Slug, Twist, LCN2, MMP-9 activity |

| MDA-MB-453 (Breast Cancer) | 1α,25(OH)2D3, MART-10 | Inhibition of migration and invasion | Not specified |

| RIN-m (Pancreatic Neuroendocrine Tumor) | 1α,25(OH)2D3, MART-10 | Attenuation of VEGF-A-stimulated migration and invasion | Downregulation of Snail family transcriptional repressors 1 and 2, fibronectin |

This table is based on published research findings. nih.goviiarjournals.org

Growth factor signaling pathways are crucial for cell survival, proliferation, and angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. iiarjournals.org Vitamin D compounds can interfere with these pathways, notably the Vascular Endothelial Growth Factor-A (VEGF-A) signaling cascade. iiarjournals.orgiiarjournals.org

VEGF-A is a potent stimulator of angiogenesis and can also promote cancer cell migration and invasion. iiarjournals.orgiiarjournals.orgnih.gov It exerts its effects by binding to its receptors (VEGFRs), primarily VEGFR2, on the surface of endothelial and cancer cells, which triggers downstream signaling. iiarjournals.orgnih.gov

Studies have shown that vitamin D analogs can counteract the effects of VEGF-A. iiarjournals.orgiiarjournals.org For instance, in pancreatic neuroendocrine tumor cells, both 1α,25(OH)2D3 and its analog MART-10 were able to attenuate VEGF-A-induced cell migration and invasion. iiarjournals.orgiiarjournals.org This effect was associated with the ability of these compounds to block the EMT process stimulated by VEGF-A. iiarjournals.orgiiarjournals.org

Furthermore, vitamin D analogs can downregulate the expression of key components of the VEGF-A signaling pathway. iiarjournals.org Neuropilin 1, a co-receptor for VEGFR2 that enhances VEGF-A signaling, has been shown to be downregulated by 1α,25(OH)2D3 and MART-10. iiarjournals.org By reducing the expression of such components, these compounds can dampen the cellular response to VEGF-A.

The interplay is not limited to VEGF-A. Vitamin D receptor signaling has also been shown to cross-talk with other growth factor pathways, such as the transforming growth factor (TGF)-β signaling pathway, which is also involved in cell proliferation and differentiation. nih.gov

Modulation of Invasion and Migration Signaling in Cellular Models

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The development of synthetic vitamin D analogs, including those related to this compound, has been driven by the need to separate the potent anti-proliferative and pro-differentiative effects from the calcemic activity that often limits their therapeutic use. ontosight.airesearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, as they aim to identify the specific chemical features of the molecule that are responsible for its biological activities. nih.govresearchmap.jp

The biological activity of vitamin D compounds is initiated by their binding to the VDR. nih.govresearchgate.net Therefore, a key aspect of SAR studies is to understand how different parts of the molecule contribute to this binding affinity. The vitamin D molecule can be broadly divided into the A-ring, the C/D-ring system, and the side chain. nih.gov Modifications in any of these regions can significantly impact VDR binding and subsequent biological responses. researchmap.jpgoogle.com

The A-ring: The 1α-hydroxyl group on the A-ring is known to be critical for the high-affinity binding to the VDR and for the genomic actions of the hormone. nih.gov

The C/D-ring and Linker: The C/D-ring system provides the rigid scaffold of the molecule. Modifications in this region, such as the introduction of an aromatic ring, can abolish calcemic activity while retaining anti-proliferative effects. nih.gov The introduction of a keto group at the 10-position, as in this compound, has been shown to result in a compound with significant biological activity. nih.gov Specifically, 10-keto substitution conferred bone-resorbing activity equivalent to that of 25-hydroxyvitamin D3. nih.gov

The Side Chain: The aliphatic side chain is crucial for the repositioning of helix 12 (H12) of the VDR, which is a key step in the activation of the receptor. biomolther.org Many analogs have been synthesized with modifications to the side chain to enhance biological activity and reduce calcemic effects. google.com For example, the analog MART-10, which has a modification at the C2 position and is a 19-nor compound, exhibits significantly greater antiproliferative activity than the natural hormone 1α,25(OH)2D3, despite having a similar VDR binding affinity. nih.gov This suggests that VDR binding affinity alone does not always predict the potency of a compound. The ability to recruit coactivator proteins is also a critical factor. nih.gov

The table below highlights some key structural modifications and their impact on biological activity.

| Compound/Analog | Key Structural Modification | Impact on VDR Binding | Impact on Biological Activity |

| This compound | Keto group at C-10 | Not specified | Equal bone-resorbing potency to 25-hydroxyvitamin D3 |

| 10-keto-25-hydroxyvitamin D3 | Keto group at C-10, hydroxyl at C-25 | Not specified | 20- to 40-fold increase in bone-resorbing potency compared to 25-hydroxyvitamin D3 |

| 19-Nor-10-Ketovitamin D3 | Absence of 19-methyl group, keto group at C-10 | Modified | Potent anti-proliferative effects on cancer cell lines |

| MART-10 (19-nor-2α-(3-hydroxypropyl)-1α,25(OH)2D3) | 19-nor, modification at C2 | Equal to 1α,25(OH)2D3 | ~500-1000-fold more active in inhibiting prostate cancer cell proliferation than 1α,25(OH)2D3 |

Data compiled from various research articles. ontosight.ainih.govnih.gov

Design and Evaluation of Modified Analogs with Altered Receptor Selectivity or Potency

The strategic design of this compound analogs involves specific chemical modifications to the parent molecule to achieve altered selectivity for the vitamin D receptor (VDR) and to modulate biological potency. These synthetic analogs are developed to enhance therapeutic effects, such as antiproliferative activity, while often aiming to reduce calcemic side effects. ontosight.ai The evaluation of these analogs is a critical step, involving detailed assessment of their VDR binding affinity and their efficacy in various biological assays.

The core structure of vitamin D3, which includes the A-ring, a seco B-ring, C- and D-rings, and a side-chain, offers multiple sites for modification. researchmap.jpnih.gov Each of these structural units plays a distinct role in the molecule's biological activity, and alterations can significantly impact how the analog interacts with the VDR. researchmap.jpnih.gov The ultimate goal is to create compounds with an improved biological profile compared to the natural hormone, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). nih.gov

One notable area of modification is the creation of 19-nor compounds, where the A-ring methylene (B1212753) group at C-19 is replaced by two hydrogen atoms. nih.gov This structural change, combined with the 10-keto group, is a key feature of many potent analogs. ontosight.ainih.gov Further modifications can be made to the side-chain or other parts of the molecule to fine-tune its properties. nih.gov

The evaluation process for these modified analogs typically includes in vitro studies to determine their VDR binding affinity and their potency in inducing cell differentiation or inhibiting cell proliferation in various cancer cell lines. nih.govresearchgate.net

Research Findings on Modified Analogs

A prominent example of a modified this compound analog is MART-10 (19-nor-2α-(3-hydroxypropyl)-1α,25-dihydroxyvitamin D₃). Research has demonstrated its potent biological activity. While MART-10 exhibits a VDR binding affinity comparable to that of 1α,25(OH)₂D₃, its activity in inducing the differentiation of human leukemia (HL-60) cells is significantly greater, showing a 36-fold higher potency. nih.gov In studies on prostate cancer cells, MART-10 was found to be 500- to 1000-fold more active in inhibiting cell proliferation compared to 1α,25(OH)₂D₃. nih.gov Furthermore, MART-10 has shown greater potency in inhibiting the invasion of triple-negative breast cancer cells (MDA-MB-231) than the parent compound. nih.gov Another related analog, MART-11 , showed a lower VDR binding affinity (3% of 1α,25(OH)₂D₃) but was still 7-fold more active in inducing HL-60 cell differentiation. nih.gov

The enhanced activity of analogs like MART-10 is also linked to other factors, such as a lower binding affinity to the serum vitamin D binding protein (DBP). MART-10's affinity for DBP is about 25-fold lower than that of 1α,25(OH)₂D₃, which may increase its bioavailability for target cells. nih.gov

Modifications to the D-ring have also been explored. For instance, the 26,27-diethyl-1β-hydroxymethyl analogue 12 and the 24-oxo with a natural A-ring analogue 15 demonstrated antiproliferative activity in murine keratinocytes that was comparable to 1α,25(OH)₂D₃ at nanomolar concentrations. researchmap.jp

The design of analogs can also aim to create VDR antagonists. For example, the TEI-9647 series of analogs, which feature modifications on the lactone ring, have been synthesized as highly potent VDR antagonists. nih.gov

Below are interactive data tables summarizing the evaluation of selected modified analogs.

Table 1: VDR Binding Affinity and Cell Differentiation Potency of Selected Analogs

| Compound | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | HL-60 Cell Differentiation Potency (Relative to 1α,25(OH)₂D₃) | Source |

|---|---|---|---|

| MART-10 | 100% | 36-fold greater | nih.gov |

| MART-11 | 3% | 7-fold greater | nih.gov |

Table 2: Antiproliferative and Anti-Invasive Activity of MART-10

| Activity | Cell Line | Potency of MART-10 (Relative to 1α,25(OH)₂D₃) | Source |

|---|---|---|---|

| Antiproliferative | Prostate Cancer Cells | 500- to 1000-fold more active | nih.gov |

| Anti-Invasive | MDA-MB-231 (Breast Cancer) | More potent | nih.gov |

Table 3: Antiproliferative Activity of D-Ring Modified Analogs

| Compound | Cell Line | Potency (Relative to 1α,25(OH)₂D₃) | Source |

|---|---|---|---|

| Analogue 12 | Murine Keratinocytes | Comparable | researchmap.jp |

| Analogue 15 | Murine Keratinocytes | Comparable | researchmap.jp |

Biological Activity Studies in in Vitro and Preclinical Research Models

Cell Line Studies for Mechanistic Elucidation

In vitro studies using various cell lines have been instrumental in understanding the specific effects of 10-ketovitamin D3 and its analogs.

The impact of this compound derivatives on cell growth and differentiation has been examined in several cancer cell lines.

HL-60 (Human Promyelocytic Leukemia Cells): The synthetic analog 19-nor-10-keto-25-hydroxyvitamin D3 was found to be active in inducing the differentiation of U937 human monoblastic cells. nih.gov However, when used alone, it did not show a detectable effect on the growth rates of HL-60 cells. dntb.gov.uanih.gov In combination with lymphocyte-conditioned medium, it did not affect the growth of HL-60 cells but did increase surface adherence and the expression of a complement receptor component. dntb.gov.uanih.gov Other vitamin D analogs have also been shown to be potent modulators of HL-60 cell growth and differentiation. mdpi.com

LNCaP and PC-3 (Prostate Cancer Cells): Vitamin D3 and its analogs have demonstrated antiproliferative effects in various cancer cells, including those of the prostate. Specifically, 1,25(OH)2D3 has been shown to inhibit the growth of LNCaP and PC-3 cells. The growth of LNCaP cells is extensively inhibited by 10 nM 1,25(OH)2D3. Furthermore, vitamin D can induce lipid synthesis in LNCaP cells, a process associated with reduced cell growth. frontiersin.org

MDA-MB-231 (Breast Cancer Cells): The vitamin D analog MART-10, which is a 19-nor-2α-(3-hydroxypropyl)-1α,25(OH)2D3 compound, has been shown to be more potent than the natural form of vitamin D3 in inhibiting the growth of various cancer cells, including breast cancer cells. nih.gov

Table 1: Effects of this compound Analogs on Cell Growth and Differentiation

| Cell Line | Compound | Observed Effects |

| HL-60 | 19-nor-10-keto-25-hydroxyvitamin D3 | No significant effect on growth alone; increased surface adherence with lymphocyte-conditioned medium. dntb.gov.uanih.gov |

| LNCaP | 1,25(OH)2D3 | Inhibition of cell growth, induction of differentiation markers. |

| PC-3 | 1,25(OH)2D3 | Inhibition of cell growth. |

| MDA-MB-231 | MART-10 | Potent inhibition of cell growth. nih.gov |

Research has also focused on the ability of vitamin D analogs to inhibit cancer cell migration and invasion, key processes in metastasis.

MDA-MB-231: The vitamin D analog MART-10 has been shown to effectively repress the migration and invasion of triple-negative breast cancer cells. nih.gov It achieves this by inducing cadherin switching (upregulating E-cadherin and downregulating N-cadherin) and downregulating P-cadherin expression. nih.gov MART-10 also represses the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during invasion. nih.gov

General Cancer Cell Models: Vitamin D receptor (VDR) signaling is known to enhance cell adhesion and suppress the invasive capacity of cells, effects often linked to a more differentiated phenotype. nih.gov Studies in colon cancer cell lines have detailed the interplay between VDR, E-cadherin, and the Wnt signaling pathway in relation to invasion. nih.gov

The effects of 10-keto derivatives of vitamin D3 on bone metabolism have been assessed in organ culture models.

In studies using fetal rat limb bones, 10-keto-vitamin D3 was found to have a potency equal to 25-hydroxyvitamin D3 in stimulating bone resorption. nih.gov

Furthermore, the introduction of a 10-keto group into the 25-hydroxyvitamin D3 molecule resulted in a 20- to 40-fold increase in its bone-resorbing potency. nih.gov In contrast, 1,25-dihydroxyvitamin D3 was found to be 7,500-fold more potent than 25-hydroxyvitamin D3. nih.gov

Table 2: Relative Potency of Vitamin D Derivatives on Bone Resorption

| Compound | Relative Potency (compared to 25-hydroxyvitamin D3) |

| 10-keto-vitamin D3 | Equal |

| 10-keto-25-hydroxyvitamin D3 | 20- to 40-fold greater |

| 1,25-dihydroxyvitamin D3 | 7,500-fold greater |

Investigation of Anti-Migratory and Anti-Invasive Properties in Cancer Cell Models

Preclinical Animal Model Investigations (Focused on Mechanistic Insights)

Animal models provide a platform to study the systemic effects and molecular responses to this compound derivatives in a living organism. nih.gov

Preclinical studies in animal models have offered valuable insights into the in vivo effects of vitamin D analogs.

In a xenograft animal model, the vitamin D analog MART-10 has been shown to inhibit pancreatic cancer growth without inducing significant side effects like hypercalcemia. researchgate.net

Studies using animal models of traumatic brain injury have demonstrated the beneficial effects of a ketogenic diet, which can be influenced by vitamin D metabolism, on cognitive recovery. frontiersin.org

Animal models have been crucial for evaluating biological processes at a subtissue and molecular level, advancing the development of interventions for various diseases. frontiersin.org

Investigations in preclinical models have shed light on the gene expression and signaling pathways modulated by vitamin D compounds.

Vitamin D supplementation in deficient individuals has been shown to significantly modulate immune-related pathways, including those involving TLR4/CD14 and IFN receptors, as well as catabolic processes related to NF-kB. mdpi.com

Studies in patients with relapsing-remitting multiple sclerosis have shown that vitamin D supplementation can lead to changes in the expression of genes in the TGF-β signaling pathway, such as SMAD7 and ERK1. nih.govsemanticscholar.org

The vitamin D receptor (VDR) mediates gene expression by binding to vitamin D response elements (VDREs) in DNA, a process that can be influenced by various factors, including enzymatic activities like demethyltransferase and RNA polymerase. frontiersin.org

Advanced Analytical Methodologies for 10 Ketovitamin D3 Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of vitamin D metabolite analysis, enabling the separation of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of 10-Ketovitamin D3 and other vitamin D metabolites. who.intnjlabs.com Its precision and accuracy make it invaluable for analyzing complex mixtures found in fortified foods, dietary supplements, and biological fluids. who.intnjlabs.com HPLC can be adapted for various sample types through different modes, such as normal-phase and reverse-phase chromatography. njlabs.comnih.gov

In normal-phase HPLC, a nonpolar mobile phase and a polar stationary phase are used. For instance, a mobile phase of n-hexane and ethyl acetate (B1210297) (85:15 v/v) has been successfully used with a silica (B1680970) column for the separation of vitamin D3, achieving a retention time of approximately 4.8 minutes. nih.govresearchgate.net Reverse-phase HPLC, which uses a polar mobile phase and a nonpolar stationary phase (like a C18 column), is also widely employed. nih.govekb.eg The versatility of HPLC allows for comprehensive analysis, separating the parent vitamin D from its various metabolites. njlabs.com

A notable challenge in vitamin D analysis is the potential for co-elution of different metabolites. For example, 10-keto-25-hydroxyvitamin D3 has a retention time on normal-phase HPLC that is close to that of the highly active 1,25-dihydroxyvitamin D3, which could lead to interference in bioassays if not properly resolved. nih.gov Two-dimensional HPLC (2D-HPLC) can be employed to enhance separation in complex samples like feedstuff, where a fraction from the first dimension is transferred to a second, different column for further separation. thermofisher.com

Table 1: Example HPLC Parameters for Vitamin D Analysis

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |

| Column | Silica (L3) nih.govresearchgate.net | C18 ekb.eg |

| Mobile Phase | n-hexane:ethyl acetate (85:15 v/v) nih.govresearchgate.net | Methanol, Acetonitrile (B52724), 2-propanol nih.gov |

| Flow Rate | 2.0 mL/min nih.govresearchgate.net | 1.0 mL/min cuestionesdefisioterapia.com |

| Detection | UV at 292 nm nih.govresearchgate.net | UV at 264 nm ekb.egcuestionesdefisioterapia.com |

| Retention Time | ~4.8 min for Vitamin D3 nih.govresearchgate.net | Varies by analyte |

This table presents illustrative parameters and is not an exhaustive list of all possible HPLC conditions.

For enhanced sensitivity and specificity, chromatography is often coupled with mass spectrometry. njlabs.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of vitamin D metabolites due to its superior precision, accuracy, and ability to measure multiple analytes simultaneously in a single run. nih.govnih.govresearchgate.netnih.gov This technique is essential for quantifying low-concentration metabolites in complex biological matrices like serum and brain tissue. researchgate.netbiorxiv.org

LC-MS/MS methods can effectively separate and quantify a wide range of vitamin D metabolites, including this compound and its precursors. nih.govmdpi.com The high selectivity of LC-MS/MS helps to resolve isobaric interferences, which are compounds with the same mass but different structures, a common challenge in vitamin D analysis. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of vitamin D metabolites. researchgate.net Prior to GC-MS analysis, vitamin D compounds are typically derivatized to increase their volatility. pnas.org This method has been instrumental in the structural identification of metabolites like 19-nor-10-keto-25-hydroxyvitamin D3. pnas.org In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being detected by the mass spectrometer. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide crucial information about the chemical structure and properties of this compound.

Ultraviolet (UV) absorbance spectroscopy is a fundamental tool for the initial identification and characterization of vitamin D metabolites. who.int The conjugated triene system in the vitamin D structure gives rise to a characteristic UV absorption spectrum. nih.gov While most vitamin D metabolites exhibit an absorption maximum around 265 nm, 5(E)-19-nor-10-ketovitamin D derivatives, including this compound, show a distinct absorbance maximum at approximately 312 nm. who.intnih.govacs.org This shift in the absorption maximum is a key indicator of the 10-keto structure.

Mass spectrometry (MS) provides detailed information about the molecular weight and fragmentation pattern of a compound, which is essential for definitive identification. nih.gov For 5(E)-19-nor-10-ketovitamin D derivatives, a characteristic fragment in their mass spectra corresponds to the loss of 43 atomic mass units from the molecular ion. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the molecule and its fragments. researchgate.net The combination of UV absorbance data and mass spectral analysis provides strong evidence for the identification of this compound and related metabolites. pnas.orgnih.govresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the molecular vibrations and functional groups within a molecule. researchgate.net In the context of vitamin D research, FTIR can be used to study the interactions between vitamin D3 and other components in a formulation and to analyze degradation products. researchgate.netresearchgate.net For instance, FTIR has been employed to investigate the thermo-oxidative degradation of vitamin D3, where it was shown to degrade into 1-hydroxy-vitamin D3 and subsequently dehydrate to form 1-keto-vitamin D3. researchgate.netresearchgate.net The technique provides insights into changes in chemical bonds, such as the appearance of carbonyl (C=O) stretching vibrations indicative of ketone formation. researchgate.netmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. researchgate.netresearchgate.netautobio.com.cn In vitamin D research, MALDI-MS has been used to analyze the homogeneity of active pharmaceutical ingredients within solid dosage forms and to understand the interactions between vitamin D3 and excipients. researchgate.netresearchgate.net MALDI-MS can also be used for imaging, providing spatial information about the distribution of compounds within a sample. lcms.cz Mechanistic studies have utilized MALDI-MS to identify degradation products and intermediates, contributing to a better understanding of the chemical pathways involved in vitamin D3 transformation, including the formation of keto-derivatives. researchgate.netresearchgate.netbg.ac.rs

Table 2: Spectroscopic Signatures for Vitamin D Derivatives

| Technique | Analyte/Feature | Characteristic Signature |

| UV Spectroscopy | 5(E)-19-nor-10-ketovitamin D derivatives | Absorbance maximum at ~312 nm nih.govacs.org |

| Mass Spectrometry | 5(E)-19-nor-10-ketovitamin D derivatives | Loss of 43 amu from the molecular ion nih.gov |

| FTIR Spectroscopy | Keto-vitamin D derivatives | Presence of C=O stretching band researchgate.netmdpi.com |

This table provides a summary of key spectroscopic features and is not exhaustive.

Ultraviolet Absorbance and Mass Spectrometry for Metabolite Identification

Immunoassays for Detection and Quantification in Biological Matrices

Immunoassays are widely used methods for the detection and quantification of vitamin D metabolites in biological samples like serum due to their potential for high throughput and automation. nih.govtandfonline.com These assays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled tracer for a limited number of binding sites on a specific antibody or binding protein. tandfonline.com

While immunoassays are common for measuring major metabolites like 25-hydroxyvitamin D, their application specifically for this compound is less documented in readily available literature. nih.govtandfonline.com The development of an immunoassay requires a specific antibody that can recognize and bind to the target molecule. nih.gov The specificity of the antibody is crucial to avoid cross-reactivity with other structurally similar vitamin D metabolites, which can be a significant challenge. nih.govportlandpress.com

Generally, immunoassays for vitamin D metabolites involve a pretreatment step to release the metabolites from the vitamin D binding protein (DBP) in the serum. tandfonline.com The performance of immunoassays is often compared against the gold standard LC-MS/MS methods to assess their accuracy and reliability. nih.govtandfonline.com While immunoassays offer advantages in terms of cost-effectiveness and ease of use in clinical settings, they may exhibit variability due to differences in antibody specificity and assay design. nih.govnih.govtandfonline.com The development of a specific and sensitive immunoassay for this compound would require the generation of a highly specific monoclonal or polyclonal antibody against this particular compound.

Sample Preparation Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, tissues, and cells presents significant analytical challenges. As a lipophilic molecule, it is often present at low concentrations and is typically bound to proteins like the vitamin D-binding protein (DBP). iiarjournals.org Furthermore, the matrix itself contains a vast excess of potentially interfering endogenous compounds, including other lipids and structurally similar vitamin D metabolites. nih.gov Therefore, a robust and efficient sample preparation strategy is crucial to isolate this compound, remove interferences, and concentrate the analyte before instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

While dedicated and validated sample preparation protocols for this compound are not extensively detailed in the literature, the methodologies employed are adapted from well-established procedures for other vitamin D analogues. researchgate.netnih.gov The choice of strategy depends on the specific biological matrix, the required sensitivity, and the analytical technique being used. The most common strategies involve a combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

A specific example in the literature details the preparation of a related compound, 19-nor-10-keto-25-hydroxyvitamin D3, from cell culture extracts. The protocol involved extraction followed by chemical derivatization using bis(trimethylsilyl)trifluoroacetamide ((Me3Si)2TFA) and N-(trimethylsilyl)imidazole ((Me3Si)Im) to prepare the sample for Gas Chromatography-Mass Spectrometry (GC/MS) analysis. pnas.org This highlights a potential strategy for enhancing the volatility and detectability of 10-keto vitamin D compounds.

Protein Precipitation

In blood-based matrices like serum and plasma, the majority of vitamin D metabolites are bound to carrier proteins. iiarjournals.org The essential first step is to disrupt these protein-analyte interactions to release the this compound into the solvent. Protein precipitation (PP) is a common and straightforward technique to achieve this. researchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. spectroscopyonline.com This changes the solvent polarity, causing the proteins to denature and precipitate out of the solution.

Some protocols may also use zinc sulfate (B86663) to enhance the precipitation of proteins and improve the release of bound metabolites. nih.govresearchgate.net After adding the precipitant, the sample is typically vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest, is then transferred for further processing. spectroscopyonline.comnih.gov

Table 1: Common Protein Precipitation Reagents for Vitamin D Metabolite Analysis

| Reagent | Matrix | Rationale | Key Findings | Citation |

| Acetonitrile | Serum, Milk | Efficiently precipitates proteins and releases bound analytes. | Often used as a primary step before LLE or SPE. Recoveries for vitamin D analogues in milk ranged from 81.1% to 102%. | nih.gov |

| Methanol | Serum | An alternative to acetonitrile, chosen based on analyte solubility. | Can provide higher extraction efficiency for hydroxylated metabolites due to better solubility. | spectroscopyonline.com |

| Zinc Sulfate & Methanol | Serum | Improves protein aggregation and release of tightly bound metabolites. | Used to enhance the dissolution of vitamin D metabolites from vitamin-binding proteins before precipitation. | nih.govmdpi.com |

| Isopropanol | Serum | Used in combination with other solvents to optimize precipitation. | Part of a multi-solvent approach to precipitate proteins effectively before further extraction. | nih.gov |

Liquid-Liquid Extraction (LLE)

Following protein precipitation, liquid-liquid extraction (LLE) is widely used to separate the lipophilic this compound from the remaining aqueous components of the sample. spectroscopyonline.com This technique partitions the analyte between two immiscible liquid phases, typically the aqueous sample (after PP) and an organic solvent. Because of its nonpolar nature, this compound preferentially moves into the organic phase.

Common LLE solvents for vitamin D metabolites include hexane, ethyl acetate, heptane, and various mixtures thereof. nih.govmdpi.com The selection of the solvent system is critical for achieving high extraction recovery. Multiple extraction steps are often performed to maximize the yield. After extraction, the organic layers are combined and typically evaporated to dryness under a stream of nitrogen before being reconstituted in a solvent compatible with the analytical instrument. nih.gov

Table 2: Liquid-Liquid Extraction Strategies for Vitamin D Metabolites

| Extraction Solvent(s) | Biological Matrix | Procedure Highlight | Citation |

| n-Hexane:Ethyl Acetate (9:1, v/v) | Milk | Twofold LLE performed after saponification to extract fat-soluble vitamins. | nih.gov |

| Heptane | Serum | Used for automated LLE on filter plates packed with diatomaceous earth. | nih.gov |

| Ethyl Acetate:Hexane (30:70, v/v) | Aqueous Humour | Single LLE step used for extraction from a small sample volume (50 µL). | nih.gov |

| Hexane | Adipose Tissue | LLE performed following saponification to extract vitamin D3. | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and selective technique for sample cleanup and concentration, often used after protein precipitation or LLE. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted using a small volume of an appropriate solvent.

For vitamin D metabolites, reversed-phase SPE cartridges (e.g., C18) are common, which retain the nonpolar analytes from a more polar sample solution. nih.gov Normal-phase SPE (e.g., silica) can also be used to separate vitamin D metabolites based on their polarity. nih.gov The choice of SPE sorbent and elution solvents allows for significant purification, removal of matrix effects, and concentration of the sample, which is critical for detecting low-abundance metabolites. uco.es

Table 3: Solid-Phase Extraction Applications in Vitamin D Metabolite Analysis

| SPE Cartridge Type | Biological Matrix | Purpose | Key Findings | Citation |

| C18 (Reversed-Phase) | Urine, Plasma | Purification and concentration. | Efficiently extracts vitamin D and its metabolites, providing cleaner fractions than conventional extraction. | nih.govnih.gov |

| Silica (Normal-Phase) | Adipose Tissue | Final purification step after LLE. | Effective in resolving vitamin D and its metabolites based on increasing polarity. | nih.gov |

| Online SPE | Plasma | High-throughput analysis. | Enables automated sample cleanup and injection, significantly increasing sample throughput. | uco.es |

| Combined LLE-SPE | Serum | Comprehensive cleanup. | A combination of LLE followed by SPE provides high purity extracts, crucial for sensitive detection. | mdpi.com |

Comparative Academic Studies with Other Vitamin D Metabolites and Synthetic Analogs

Comparison of VDR Binding and Transcriptional Activity

The biological actions of vitamin D compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. wikipedia.orgmdpi.com The affinity with which a compound binds to the VDR and its subsequent ability to initiate transcription are key determinants of its potency.

Studies comparing 19-nor-10-keto-25-hydroxyvitamin D3, a derivative of 10-Ketovitamin D3, with calcitriol (B1668218) have revealed significant differences in VDR interaction. In competitive binding assays using receptors from cultured human skin fibroblasts, 19-nor-10-keto-25-hydroxyvitamin D3 was found to be a much weaker competitor for the VDR than calcitriol. nih.govoup.com Its capacity to displace tritium-labeled 1,25(OH)2D3 from the receptor was approximately 600 times weaker than that of unlabeled 1,25(OH)2D3. nih.govoup.com

Despite this lower binding affinity, the compound's ability to activate gene transcription, while reduced, is not proportionally weak. A key VDR-mediated event is the induction of the enzyme 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1), which is involved in vitamin D catabolism. nih.govnih.gov The inductive potency of 19-nor-10-keto-25-hydroxyvitamin D3 on this enzyme was found to be about 1/50th that of calcitriol, indicating a notable level of transcriptional activity relative to its binding weakness. nih.govoup.com

In bone organ cultures, the biological activity of 10-keto derivatives was also compared to other metabolites. nih.gov The substitution of a keto group at the 10-position of the vitamin D3 molecule yielded a compound with potency equal to 25-hydroxyvitamin D3 in stimulating bone resorption. nih.gov When this modification was made to 25-hydroxyvitamin D3, creating 10-keto-25-hydroxyvitamin D3, the potency was enhanced 20- to 40-fold over 25-hydroxyvitamin D3. nih.gov However, it remained significantly less potent than calcitriol, which was about 7,500-fold more potent than 25-hydroxyvitamin D3 in the same assay. nih.gov This demonstrates a clear structure-activity relationship where the 10-keto modification enhances activity but does not approach the potency of the fully activated hormone, calcitriol. nih.gov

Other synthetic analogs, such as Falecalcitriol, exhibit different profiles, with one-third the VDR binding affinity of calcitriol but higher transcriptional activity. mdpi.com This dissociation between binding and transcriptional activation is a key area of research in the development of therapeutic vitamin D analogs. nih.govmdpi.com

| Compound | Relative VDR Binding Affinity (Compared to Calcitriol) | Relative Transcriptional/Biological Potency (Compared to Calcitriol) | Assay/Endpoint | Source |

|---|---|---|---|---|

| 19-nor-10-keto-25-hydroxyvitamin D3 | ~1/600 | ~1/50 | Induction of 25OHD3-24-hydroxylase | nih.gov, oup.com |

| 10-keto-25-hydroxyvitamin D3 | Not specified | ~1/187 - 1/375 | In vitro bone resorption | nih.gov |

| Calcitriol (1,25(OH)2D3) | 1 (Reference) | 1 (Reference) | N/A | nih.gov, oup.com, nih.gov |

Differential Effects on Cellular Processes and Signaling Pathways

Vitamin D signaling is known to modulate fundamental cellular processes, including proliferation, differentiation, and apoptosis, through various signaling pathways. oatext.commdpi.comeuropa.eu Analogs like this compound often exhibit differential effects on these processes compared to calcitriol, which can be advantageous for therapeutic applications by separating desired effects from unwanted side effects. ontosight.ai

In studies using the human monoblastic U937 and promyelocytic HL-60 cell lines, 19-nor-10-keto-25-hydroxyvitamin D3 alone showed no discernible effect on growth rates, surface adherence, or oxidative metabolism. nih.govoup.comdntb.gov.ua This is in contrast to calcitriol, which is known to independently inhibit proliferation and induce differentiation in these cells. pnas.org However, when 19-nor-10-keto-25-hydroxyvitamin D3 was combined with lymphocyte-conditioned medium (LCM), it significantly reduced proliferation and increased surface adherence in U937 cells. nih.govoup.com This suggests a synergistic or permissive role in the presence of other signaling molecules, like cytokines found in LCM.

The effect was also cell-type specific. In HL-60 cells, the combination of 19-nor-10-keto-25-hydroxyvitamin D3 and LCM did not alter cell growth but did enhance surface adherence and the expression of a complement receptor, markers of differentiation. nih.govoup.com In a separate study, both calcitriol and 19-nor-10-keto-25-hydroxyvitamin D3 were shown to inhibit the proliferation of U937 cells, although the combination of the two did not produce an additive effect. pnas.org

The broader mechanisms of vitamin D action involve the inhibition of pathways like the renin-angiotensin-aldosterone system (RAAS) and nuclear factor-κB (NF-κB), as well as the modulation of the transforming growth factor-β (TGF-β)/Smad pathway. oatext.com The VDR-mediated antiproliferative and pro-apoptotic signals often involve the regulation of the BCL-2 family of proteins. nih.gov The differential effects of this compound suggest that it may engage these pathways differently than calcitriol, potentially through altered recruitment of co-activator and co-repressor proteins to the VDR/RXR heterodimer complex. frontiersin.org

| Compound | Cell Line | Effect on Proliferation | Effect on Differentiation (e.g., Surface Adherence) | Conditions | Source |

|---|---|---|---|---|---|

| 19-nor-10-keto-25-hydroxyvitamin D3 | U937 | Inhibitory | No effect alone; Increased with LCM | Alone or with Lymphocyte-Conditioned Medium (LCM) | pnas.org, nih.gov, oup.com |

| Calcitriol (1,25(OH)2D3) | U937 | Inhibitory | Induces differentiation | Alone | pnas.org |

| 19-nor-10-keto-25-hydroxyvitamin D3 | HL-60 | No detectable effect | No effect alone; Increased with LCM | Alone or with Lymphocyte-Conditioned Medium (LCM) | nih.gov, oup.com |

Analysis of Metabolic Stability and Resistance to Degradation Enzymes

The therapeutic potential of vitamin D analogs is heavily influenced by their metabolic stability. The primary enzyme responsible for the inactivation of vitamin D metabolites, including calcitriol, is the mitochondrial cytochrome P450 enzyme CYP24A1 (24-hydroxylase). sci-hub.semdpi.comwikipathways.orgresearchgate.net This enzyme initiates a catabolic cascade that leads to biologically inactive products. nih.govnih.gov Analogs that are more resistant to CYP24A1-mediated degradation can have a longer biological half-life and potentially greater therapeutic efficacy.

The interaction of this compound derivatives with CYP24A1 is revealing. As mentioned, 19-nor-10-keto-25-hydroxyvitamin D3 is capable of inducing the expression of CYP24A1, a VDR-mediated process. nih.govoup.com However, its potency in doing so is only 1/50th that of calcitriol. nih.govoup.com Since calcitriol potently induces the enzyme responsible for its own breakdown in a classic negative feedback loop, the significantly weaker induction by the 10-keto analog suggests that it is less effective at promoting its own catabolism. nih.govnih.gov This implies a greater metabolic stability and resistance to degradation compared to the natural hormone.

The development of synthetic vitamin D analogs often focuses on modifying the structure to hinder enzymatic degradation. mdpi.com For example, the analog MART-10 (19-nor-2α-(3-hydroxypropyl)-1α,25-dihydroxyvitamin D3) was specifically designed to be more resistant to CYP24A1-mediated degradation, which contributes to its enhanced anti-cancer potency compared to calcitriol. nih.gov While structurally different, the principle of enhanced stability through modified structure is relevant. The reduced ability of 19-nor-10-keto-25-hydroxyvitamin D3 to upregulate its own catabolic enzyme points towards a similar, albeit perhaps less pronounced, advantage in metabolic stability. nih.govoup.com This resistance allows the compound to persist longer in target tissues, potentially prolonging its biological effects. revistanefrologia.comrevistanefrologia.com

| Compound | Relative Potency for Inducing CYP24A1 (Degradation Enzyme) | Implied Metabolic Stability | Source |

|---|---|---|---|

| 19-nor-10-keto-25-hydroxyvitamin D3 | ~1/50 (Compared to Calcitriol) | Higher (Less induction of its own catabolism) | nih.gov, oup.com |

| Calcitriol (1,25(OH)2D3) | 1 (Reference) | Lower (Strongly induces its own catabolism) | nih.gov, oup.com, nih.gov |

Future Research Directions and Theoretical Considerations

Elucidation of Novel Metabolic Pathways and Enzymatic Modulators

While the primary metabolic pathways of vitamin D3 are well-established, involving sequential hydroxylations to its active form, 1,25-dihydroxyvitamin D3, recent research has unveiled alternative routes. nih.govresearchgate.netf1000research.comresearchgate.netnih.gov A key area of future investigation lies in fully characterizing novel metabolic pathways, particularly those initiated by the enzyme CYP11A1. nih.govnih.govfrontiersin.org

Research has shown that CYP11A1, traditionally known for its role in steroid hormone synthesis, can metabolize vitamin D3 into a variety of products, including 20-hydroxyvitamin D3, which can then be further metabolized. nih.govresearchgate.netnih.gov The conversion of vitamin D compounds to their 19-nor-10-keto forms by microbial metabolism has also been identified as a unique pathway, potentially serving as a detoxification mechanism. researchgate.netnih.gov Further exploration is needed to understand the full extent of these pathways and the physiological relevance of their metabolites.

Key enzymatic modulators that influence the activity of these novel pathways also warrant deeper investigation. Understanding how enzymes like CYP11A1 and various microbial enzymes are regulated will be crucial for manipulating the production of specific vitamin D metabolites, including 10-Ketovitamin D3 analogues, for therapeutic purposes. nih.govf1000research.comfrontiersin.org

Table 1: Key Enzymes in Vitamin D Metabolism

| Enzyme | Role in Vitamin D Metabolism |

| CYP27A1/CYP2R1 | Catalyze the initial 25-hydroxylation of vitamin D3 in the liver. f1000research.comresearchgate.net |

| CYP27B1 | Catalyzes the 1α-hydroxylation of 25-hydroxyvitamin D3 to the active hormone, 1,25-dihydroxyvitamin D3, primarily in the kidneys. f1000research.comnih.gov |

| CYP24A1 | Initiates the catabolism of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. nih.govsci-hub.se |

| CYP11A1 | Initiates novel metabolic pathways of vitamin D3, producing a range of hydroxylated metabolites. nih.govnih.govfrontiersin.org |

Advanced Structural Biology of this compound-Receptor Complexes

The biological effects of vitamin D compounds are primarily mediated through their interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. nih.govresearchgate.netmdpi.com A critical area of future research is the detailed structural analysis of complexes formed between this compound analogues and the VDR.